Lisofylline

Description

Lisofylline has been investigated for the treatment of Type 1 Diabetes Mellitus.

LISOFYLLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

metabolite of pentoxifylline; structure given in first source

Properties

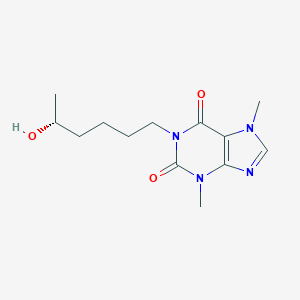

IUPAC Name |

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058709 | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-81-0 | |

| Record name | Lisofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100324-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lisofylline mechanism of action in beta-cells

An In-Depth Technical Guide to the Mechanism of Action of Lisofylline in Pancreatic Beta-Cells

Abstract

Pro-inflammatory cytokine-mediated damage to pancreatic beta-cells is a cornerstone of the pathology of Type 1 diabetes and contributes to beta-cell dysfunction in Type 2 diabetes.[1][2] Lisofylline (LSF), a synthetic methylxanthine derivative, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties and its demonstrated ability to protect and enhance beta-cell function.[3][4] This guide provides a detailed technical exploration of the molecular mechanisms through which Lisofylline exerts its protective and restorative effects on pancreatic beta-cells. We will dissect the core signaling pathways modulated by LSF, its impact on mitochondrial bioenergetics, and its direct influence on insulin secretion dynamics. Furthermore, this document furnishes detailed, field-proven protocols for key assays essential for investigating these mechanisms, offering a practical resource for researchers in the field.

The Challenge: Cytokine-Mediated Beta-Cell Destruction

In the pathogenesis of autoimmune diabetes, pancreatic islets are infiltrated by immune cells, including T-lymphocytes and macrophages, which release a cocktail of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[2] This inflammatory milieu is profoundly toxic to beta-cells, triggering signaling cascades that lead to decreased insulin secretion, induction of apoptosis, and a progressive decline in functional beta-cell mass.[1][2][5] A critical axis in this process is the IL-12/STAT4 signaling pathway, which promotes a Th1-mediated immune response, further perpetuating the autoimmune attack.[6][7] Understanding the nodes of intervention within these pathways is paramount for developing effective beta-cell protective therapies.

Core Mechanism of Action: A Multi-Pronged Approach

Lisofylline's efficacy in preserving beta-cell health stems from its ability to intervene at multiple critical points within the stress-response and functional pathways of the cell. Its action is not limited to a single target but rather a synergistic modulation of interconnected cellular processes.

Potent Anti-Inflammatory Signaling Interruption

The primary and most well-characterized mechanism of LSF is the disruption of pro-inflammatory signaling cascades. LSF has been shown to be a potent inhibitor of the IL-12 signaling pathway.[4][6] By blocking IL-12-driven Th1 cell differentiation, it can temper the autoimmune response directed at the beta-cells.[2]

A key molecular target within this pathway is the Signal Transducer and Activator of Transcription 4 (STAT4).[6][7] IL-12 signaling leads to the phosphorylation and activation of STAT4, a critical step for the production of IFN-γ and the promotion of a Th1-mediated inflammatory response.[6] LSF has been demonstrated to inhibit this IL-12-induced STAT4 phosphorylation, effectively disrupting this inflammatory feedback loop.[6][7] This inhibition prevents the downstream gene expression that contributes to beta-cell dysfunction and apoptosis.[6]

Caption: LSF inhibits cytokine signaling by blocking STAT4 phosphorylation.

Preservation of Mitochondrial Integrity and Bioenergetics

Mitochondria are central to beta-cell function, not only for generating the ATP required for glucose-stimulated insulin secretion (GSIS) but also for regulating cell viability.[1][5] Pro-inflammatory cytokines exert a significant toxic effect by disrupting mitochondrial metabolism.[1][5] They can decrease mitochondrial membrane potential, reduce intracellular ATP levels, and ultimately push the cell towards apoptosis.[2][5]

LSF directly counteracts this mitochondrial dysfunction.[1][5] Studies using the insulin-secreting INS-1 cell line have shown that LSF protects beta-cells from cytokine-induced damage by promoting mitochondrial metabolism.[2][5] Simultaneous application of LSF with cytokines restores mitochondrial membrane potential and brings cytokine-reduced intracellular ATP concentrations back to near-control levels.[2][5] This protective effect is crucial, as maintaining mitochondrial health is a prerequisite for beta-cell survival and function.

| Parameter | Cytokine Treatment | Cytokine + LSF Treatment | LSF Treatment Alone |

| Mitochondrial Metabolism (MTT Assay) | Reduced | Restored to control levels | Increased |

| Mitochondrial Membrane Potential | Decreased | Restored to control levels | N/A |

| Intracellular ATP Levels | Reduced | Restored to near-control levels | Increased |

| Cell Viability | Decreased (>40% death) | Restored to control levels (1-2% death) | N/A |

| Data synthesized from studies on INS-1 cells exposed to IL-1β, TNFα, and IFNγ.[1][2][5] |

Direct Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

Beyond its protective effects, LSF also appears to directly enhance the primary function of beta-cells: insulin secretion. In vitro studies using isolated perfused pancreas preparations from normal rats demonstrated that LSF enhances glucose-stimulated insulin release.[3] This effect was particularly noted in the second phase of insulin secretion.[3] This suggests that LSF's therapeutic benefits may extend beyond anti-inflammatory action to actively improving beta-cell functional capacity, even in non-pathological states.[3] In vivo studies in prediabetic rats corroborate these findings, showing that LSF administration improves glucose tolerance, an effect associated with increased blood insulin levels.[3]

| Condition | Treatment Group | Outcome | p-value |

| In Vivo (STZ-diabetic rats) | LSF-treated | Glucose AUC: 23,390 ± 253 | < 0.0001 |

| Vehicle control | Glucose AUC: 29,390 ± 1,006 | ||

| In Vitro (Perfused Pancreas) | LSF-infused | ~2-fold increase in 2nd phase insulin release | < 0.03 |

| Control | Baseline insulin release | ||

| AUC = Area Under Curve. Data from studies in rats.[3] |

Inhibition of Phosphatidic Acid Generation

Another layer to LSF's mechanism involves the modulation of lipid signaling mediators. IL-1β is known to activate lipid pathways that generate phosphatidic acid (PA), which contributes to cytokine-induced islet toxicity.[8][9][10] LSF has been identified as an inhibitor of unsaturated phosphatidic acid generation.[8][9] In studies with cultured rat islets, LSF was shown to completely reverse the IL-1β-induced decrease in glucose-stimulated insulin secretion.[9] This protective effect occurred without altering the expression of inducible nitric oxide synthase (iNOS), suggesting that LSF acts on a parallel, PA-mediated pathway of islet dysfunction.[8][9]

Key Experimental Protocols and Methodologies

To empower researchers to investigate the multifaceted actions of Lisofylline, this section provides detailed, step-by-step protocols for essential in vitro assays.

Rodent Pancreatic Islet Isolation and Culture

The foundation of in vitro beta-cell research is the ability to procure high-quality islets. This protocol describes a common method for isolating islets from mice.[11][12]

Workflow:

Caption: Workflow for rodent pancreatic islet isolation.

Methodology:

-

Preparation: Prepare sterile Hank's Balanced Salt Solution (HBSS) and RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12] Prepare a working solution of collagenase P in cold HBSS.[12]

-

Pancreas Perfusion: Euthanize the mouse and expose the abdominal cavity. Clamp the common bile duct near the liver and cannulate it towards the pancreas. Slowly inject 2-3 mL of the cold collagenase solution to inflate the pancreas until it is fully distended.[12]

-

Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for a duration optimized for the specific collagenase batch (typically 10-15 minutes).[12] Stop the digestion by adding cold HBSS with FBS.

-

Purification: Shake the tube vigorously to mechanically disrupt the digested tissue. Wash the tissue pellet several times with cold HBSS. Resuspend the pellet in a density gradient medium (e.g., Histopaque-1077) and carefully layer culture medium on top.[12]

-

Centrifugation: Centrifuge at 800-900 x g for 15-20 minutes at room temperature with the brake off.[12]

-

Collection and Culture: Islets will form a distinct layer at the interface between the density gradient and the culture medium.[12] Carefully collect this layer, wash several times to remove the gradient medium, and place into a petri dish with RPMI 1640 culture medium.

-

Final Purification: For high-purity preparations, manually hand-pick the islets under a dissecting microscope.[12] Culture the islets at 37°C and 5% CO2, allowing them to recover for at least one hour before experimentation.[12]

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing beta-cell function by measuring insulin release in response to low and high glucose concentrations.[5][13]

Workflow:

Caption: Workflow for a static GSIS assay.

Methodology:

-

Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose.

-

Pre-incubation: Hand-pick islets of similar size into groups (e.g., 10 islets/replicate). Pre-incubate all groups in KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.

-

Basal Secretion: Carefully transfer the islets to new tubes containing KRB with low glucose. Incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.[5]

-

Stimulated Secretion: Add KRB with high glucose to the same islets. Incubate for another 60 minutes at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.[5]

-

Quantification: Measure the insulin concentration in the collected supernatants using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2][5] The results are often expressed as a stimulation index (High Glucose Insulin / Low Glucose Insulin).

Caspase-3 Activity Assay (Apoptosis)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, providing a quantitative measure of apoptosis induction.[6][14]

Workflow:

Caption: Workflow for a Caspase-3 activity assay.

Methodology:

-

Cell Treatment: Culture beta-cells or islets and treat with experimental conditions (e.g., control, cytokines, cytokines + LSF) for the desired duration (e.g., 18-24 hours).[5]

-

Lysate Preparation: After treatment, collect and wash the cells. Resuspend the cell pellet in a chilled, provided cell lysis buffer.[14][15] Incubate on ice for 10-30 minutes.[14][15]

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]

-

Assay Reaction: Transfer the supernatant (cytosolic extract) to a 96-well plate. Prepare a reaction solution containing the caspase-3 substrate (e.g., colorimetric DEVD-pNA or fluorometric Ac-DEVD-AMC) in an assay buffer.[14][16] Add the reaction solution to each well containing lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[14][16]

-

Measurement: Read the plate using a microplate reader. For the colorimetric assay, measure absorbance at 400-405 nm.[14][17] For the fluorometric assay, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[16] The signal intensity is directly proportional to the caspase-3 activity.

Western Blotting for Signaling Protein Phosphorylation

Western blotting is essential for analyzing changes in the activation state of signaling proteins, such as the phosphorylation of STAT4.[18][19]

Workflow:

Caption: General workflow for Western blotting.

Methodology:

-

Sample Preparation: Following experimental treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[19] Determine protein concentration using a standard method like the BCA assay.

-

Gel Electrophoresis: Denature an equal amount of protein from each sample in SDS sample buffer by boiling.[20] Load the samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[19]

-

Blocking: Block the membrane with a solution of 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT4) overnight at 4°C with gentle agitation.[19][20]

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[21] To normalize the data, the membrane can be stripped and re-probed for the total, non-phosphorylated form of the protein (e.g., anti-total-STAT4) or a loading control like α-tubulin.[18]

Conclusion and Future Directions

Lisofylline presents a compelling, multi-modal mechanism for the protection of pancreatic beta-cells against inflammatory assault. Its ability to concurrently inhibit key inflammatory signaling pathways like STAT4, preserve mitochondrial function, and directly enhance insulin secretion underscores its therapeutic potential.[3][4][6] The convergence of these actions—mitigating external threats while bolstering internal cellular resilience and function—positions LSF and its analogs as a significant area of interest for the development of disease-modifying therapies for diabetes.[4][6] Future research should focus on further elucidating the precise molecular interactions of LSF with its targets and translating these promising preclinical findings into robust clinical applications for the preservation of beta-cell mass and function in diabetic patients.

References

-

Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology. [Link]

-

Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. [Link]

-

Chen, M., Yang, Z., Smith, K. M., Carter, J. D., & Nadler, J. L. (2004). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. [Link]

-

Yang, Z. D., Chen, M., Wu, R., McDuffie, M., & Nadler, J. L. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia. [Link]

-

Chen, M., et al. (2002). Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic -Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology, 143(6), 2341-2348. [Link]

-

Stull, N. D., et al. (2012). A Practical Guide to Rodent Islet Isolation and Assessment. Journal of visualized experiments : JoVE. [Link]

-

Auguste, G., et al. (2018). Isolation and Culture of the Islets of Langerhans from Mouse Pancreas. Bio-protocol. [Link]

-

Wei, L. (2023). Isolation and Purification of Human Pancreatic Islets. Methods in Molecular Biology. [Link]

-

Chen, M. (2002). (Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. SciSpace. [Link]

-

Taylor-Fishwick, D. A., et al. (2018). Identification of a novel compound that protects beta cells and islets from dysfunction associated with inflammatory cytokines. OAText. [Link]

-

Saliba, Y., & Farès, N. (2019). Isolation, Purification, and Culture of Mouse Pancreatic Islets of Langerhans. Methods in Molecular Biology. [Link]

-

Bertuzzi, F. (2016). Human Pancreatic Islet Production: From Research Protocols to Standardized Multicenter Manufacturing. American Diabetes Association. [Link]

-

Ropero, A. B., et al. (2020). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. National Institutes of Health. [Link]

-

RISE Consortium. (2017). A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium. National Institutes of Health. [Link]

-

Piteau, S., et al. (2006). Identification of Insulin Signaling Elements in Human β-Cells. Diabetes. [Link]

-

Bleich, D., et al. (1998). Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology. [Link]

-

Bleich, D., et al. (1998). Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. PubMed. [Link]

-

Yang, Z., & Nadler, J. L. (2004). Lisofylline: a potential lead for the treatment of diabetes. PubMed. [Link]

-

Human Cell Design. (n.d.). Insulin Secretion Assay. Human Cell Design. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

-

Yang, Z., et al. (2003). Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. [Link]

-

Bleich, D., et al. (1998). Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets. Endocrinology. [Link]

-

Springer Nature Experiments. (n.d.). Determination of Beta-Cell Function: Insulin Secretion of Isolated Islets. Springer Nature. [Link]

-

MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. MP Biomedicals. [Link]

-

Peng, Y., & He, Z. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol. [Link]

-

Bleich, D., et al. (1998). Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1β-induced dysfunction in cultured rat islets. Research With Rutgers. [Link]

-

Sino Biological. (n.d.). Western Blot Protocol. Sino Biological. [Link]

-

Merck Millipore. (n.d.). Caspase 3 Colorimetric Activity Assay Kit, DEVD. Merck Millipore. [Link]

-

Wang, P., et al. (2014). Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway. eLife. [Link]

-

Geravandi, S., et al. (2021). NF-κB activity during pancreas development regulates adult β-cell mass by modulating neonatal β-cell proliferation and apoptosis. National Institutes of Health. [Link]

-

Dirice, E., et al. (2013). Inhibition of Nuclear Factor-κB Activation in Pancreatic β-Cells Has a Protective Effect on Allogeneic Pancreatic Islet Graft Survival. ResearchGate. [Link]

-

Rui, J., et al. (2024). Regulation of STAT1 Signaling in Human Pancreatic β-Cells by the Lysine Deacetylase HDAC6: A New Therapeutic Opportunity in Type 1 Diabetes? PubMed. [Link]

-

Hamad, M., et al. (2023). Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies. MDPI. [Link]

-

Dong, G., et al. (2023). Palmitoylation and β cell failure in diabetes. Cell Metabolism, 35(2). [Link]

Sources

- 1. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. oatext.com [oatext.com]

- 7. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

- 11. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mpbio.com [mpbio.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. sinobiological.com [sinobiological.com]

- 21. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Anti-Inflammatory Properties and Mechanistic Evaluation of Luteolin

Note on Terminology: The user requested a guide on "LSF." As this is not a standard scientific acronym for a known anti-inflammatory compound, this guide will focus on Luteolin , a well-researched, naturally occurring flavonoid with potent anti-inflammatory properties. The principles, mechanisms, and protocols detailed herein serve as an exemplary technical framework applicable to the study of novel anti-inflammatory agents.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response, yet its dysregulation underpins a vast array of chronic diseases. The quest for novel, effective, and safe anti-inflammatory therapeutics is a cornerstone of modern drug development. Luteolin (3′,4′,5,7-tetrahydroxyflavone), a common flavonoid found in numerous plants, has emerged as a significant candidate due to its multifaceted ability to modulate key inflammatory pathways.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms governing Luteolin's anti-inflammatory action, focusing on its interaction with the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades. Furthermore, it presents a validated, step-by-step workflow for the preclinical assessment of Luteolin and similar compounds, offering researchers a robust framework for discovery and validation.

Introduction to Luteolin: A Flavonoid of Therapeutic Interest

Luteolin is a ubiquitous plant flavonoid with a long history of use in traditional medicine for treating inflammatory conditions.[1] Its chemical structure, characterized by a C6-C3-C6 backbone with multiple hydroxyl groups, is crucial to its potent antioxidant and signaling-modulatory activities.[3][4] Modern research has substantiated these ethnopharmacological uses, demonstrating Luteolin's efficacy in a range of in vitro and in vivo models of inflammation.[5][6] Its therapeutic potential lies in its ability to target multiple, often redundant, inflammatory pathways, offering a more holistic modulatory effect than single-target agents.

Core Molecular Mechanisms of Anti-Inflammatory Action

Luteolin exerts its anti-inflammatory effects not through a single mechanism but by modulating a network of interconnected signaling pathways. This multi-target action is central to its efficacy.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus.[5] Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[5][8]

Luteolin has been shown to potently inhibit this cascade. It blocks the degradation of IκB-α, thereby preventing the nuclear translocation of the active p65 subunit.[5][8] This action effectively shuts down the downstream transcription of key inflammatory mediators.[9][10][11]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family—including ERK1/2, JNK, and p38—constitutes another critical set of signaling pathways that regulate inflammation.[12] These kinases are activated by cellular stress and inflammatory stimuli, leading to the activation of transcription factors like Activator Protein-1 (AP-1), which also drives pro-inflammatory gene expression.[5] Luteolin has been demonstrated to suppress the phosphorylation, and thus activation, of ERK, JNK, and p38 in response to inflammatory stimuli.[8][13][14] By dampening MAPK signaling, Luteolin provides another layer of control over the inflammatory response.[12]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity.[15] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[16] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. Luteolin has been shown to inhibit NLRP3 inflammasome activation by interfering with the oligomerization of a key adaptor protein, ASC.[15] This prevents the assembly of the functional inflammasome complex, thereby blocking caspase-1 activation and the subsequent release of IL-1β and IL-18.[16][17][18]

Antioxidant Activity via Nrf2 Activation

Oxidative stress and inflammation are intrinsically linked. Luteolin possesses both direct free-radical scavenging capabilities and indirect antioxidant effects.[3][19] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[7][20] Under normal conditions, Nrf2 is kept inactive by Keap1. Luteolin promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[21][22] By enhancing the cell's endogenous antioxidant defenses, Luteolin reduces the oxidative stress that can perpetuate inflammatory cycles.[21]

Preclinical Evaluation Workflow: A Validated Approach

A systematic, multi-tiered approach is essential for validating the anti-inflammatory properties of a test compound like Luteolin. The following workflow progresses from high-throughput in vitro screening to more complex in vivo validation.

In Vitro Assessment: LPS-Stimulated Macrophage Model

Causality and Rationale: Macrophages are key players in the inflammatory response. The RAW 264.7 murine macrophage cell line is a widely accepted and robust model for studying inflammation.[23] Stimulation with LPS, a component of Gram-negative bacteria cell walls, mimics a bacterial infection and reliably induces a strong inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines via NF-κB and MAPK activation.[24][25] This model serves as an excellent primary screen to determine if a compound can suppress these hallmark inflammatory outputs.

Detailed Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[26]

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[24]

-

Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of Luteolin (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 1-2 hours.[27]

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[24]

-

Incubation: Incubate the plate for 18-24 hours.[24]

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: Collect 100 µL of supernatant. Mix with 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[24] Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.[25]

-

Cytokine Measurement (TNF-α, IL-6): Collect supernatant and quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.[24]

-

Protein Expression (iNOS, COX-2): For a 6-well plate format, lyse the cells after treatment. Perform SDS-PAGE and Western blot analysis using specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[5]

-

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Causality and Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[28][29] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response.[30] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is characterized by the production of prostaglandins and mediated by neutrophil infiltration.[31] A reduction in paw swelling (edema) is a direct and quantifiable measure of a compound's anti-inflammatory efficacy in a live animal model.[32]

Detailed Experimental Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Luteolin treatment groups (e.g., 20, 40 mg/kg).[9][30]

-

Compound Administration: Administer Luteolin or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[28][30]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

-

Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[29][30]

-

Post-Induction Measurement: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.[30]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Optional Endpoints: At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis (to assess immune cell infiltration) or myeloperoxidase (MPO) assay (a biochemical marker for neutrophil infiltration).[4]

Data Synthesis and Interpretation

Quantitative data from the described assays should be summarized for clear comparison. The results will validate the mechanistic claims and demonstrate dose-dependent efficacy.

Table 1: Representative In Vitro Anti-Inflammatory Activity of Luteolin

| Luteolin Conc. (µM) | % Inhibition of NO Production (IC₅₀ ≈ 8.5 µM) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

| Control (No LPS) | N/A | < 20 | < 15 |

| Vehicle (+ LPS) | 0% | 2540 ± 180 | 1850 ± 150 |

| 1 | 15.2 ± 3.1% | 2110 ± 165 | 1520 ± 130 |

| 5 | 42.5 ± 4.5% | 1450 ± 120 | 980 ± 95 |

| 10 | 58.1 ± 5.2% | 980 ± 90 | 550 ± 60 |

| 25 | 85.3 ± 6.8% | 350 ± 45 | 180 ± 30 |

Data are representative and expressed as mean ± SD.

Table 2: Representative In Vivo Anti-Edema Effect of Luteolin (at 4 hours)

| Treatment Group (Dose) | Paw Volume Increase (mL) | % Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.07 | 0% |

| Indomethacin (5 mg/kg) | 0.32 ± 0.04 | 62.4% |

| Luteolin (20 mg/kg) | 0.55 ± 0.06 | 35.3% |

| Luteolin (40 mg/kg) | 0.39 ± 0.05 | 54.1% |

Data are representative and expressed as mean ± SD.

Interpretation: The in vitro data clearly demonstrate a dose-dependent inhibition of key inflammatory mediators (NO, TNF-α, IL-6) by Luteolin. The in vivo results corroborate these findings, showing a significant, dose-dependent reduction in acute inflammation, comparable to the standard NSAID, indomethacin.

Conclusion and Future Directions

Luteolin is a compelling anti-inflammatory agent with a well-defined, multi-targeted mechanism of action.[1] It effectively suppresses inflammation by inhibiting the NF-κB and MAPK signaling pathways, attenuating NLRP3 inflammasome activation, and bolstering cellular antioxidant defenses via the Nrf2 pathway.[7][8][15] The preclinical workflow presented here provides a robust and logical framework for its evaluation.

Future research should focus on optimizing its bioavailability, exploring its efficacy in chronic inflammation models, and further elucidating its potential epigenetic regulatory roles.[3][22] The comprehensive data generated through these systematic approaches will be crucial for advancing Luteolin and similar natural compounds through the drug development pipeline.

References

-

Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization. (2021). Journal of Nutritional Biochemistry. [Link]

-

Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. (n.d.). PubMed Central. [Link]

-

Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells. (2015). Molecules. [Link]

-

Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway. (2022). ResearchGate. [Link]

-

Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway. (2022). PubMed. [Link]

-

Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. (2018). PubMed. [Link]

-

Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. (2024). MDPI. [Link]

-

Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells. (2018). PubMed Central. [Link]

-

Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus. (2021). PubMed Central. [Link]

-

Luteolin effects on the NLRP3 inflammasome. TLR-mediated NF-κb... (n.d.). ResearchGate. [Link]

-

Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018). ScienceDirect. [Link]

-

Luteolin Inhibits NLRP3 Inflammasome Activation... (n.d.). Ovid. [Link]

-

Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health. (2024). PubMed Central. [Link]

-

In vitro evaluation of flavonoids anti-inflammatory activity. (2025). ResearchGate. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. (2019). PubMed. [Link]

-

Antioxidant and Nrf2 inducing activities of luteolin, a flavonoid constituent in Ixeris sonchifolia Hance, provide neuroprotective effects against ischemia-induced cellular injury. (2013). PubMed. [Link]

-

Luteolin's Anti-inflammatory Mechanisms in Skin. (2025). Patsnap Eureka. [Link]

-

Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis. (2025). PubMed. [Link]

-

Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. (2024). PubMed. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. (2021). MDPI. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). PubMed Central. [Link]

-

In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. (2022). RJPT. [Link]

-

Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. (2022). ResearchGate. [Link]

-

Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018). OUCI. [Link]

-

Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. (2021). MDPI. [Link]

-

Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. (2024). Frontiers. [Link]

-

Dietary luteolin attenuates chronic liver injury induced by mercuric chloride via the Nrf2/NF-κB/P53 signaling pathway in rats. (2017). Oncotarget. [Link]

-

The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells. (2019). National Institutes of Health. [Link]

-

Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. (2024). MDPI. [Link]

-

Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. [Link]

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2018). PubMed Central. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2016). MDPI. [Link]

-

Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (n.d.). ThaiScience. [Link]

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. (2024). Jurnal Kedokteran Brawijaya. [Link]

Sources

- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Luteolin's Anti-inflammatory Mechanisms in Skin [eureka.patsnap.com]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies [ouci.dntb.gov.ua]

- 7. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Antioxidant and Nrf2 inducing activities of luteolin, a flavonoid constituent in Ixeris sonchifolia Hance, provide neuroprotective effects against ischemia-induced cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jkb.ub.ac.id [jkb.ub.ac.id]

- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. thaiscience.info [thaiscience.info]

- 27. researchgate.net [researchgate.net]

- 28. inotiv.com [inotiv.com]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Role of Lisofylline in cytokine inhibition

An In-Depth Technical Guide to the Role of Lisofylline in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisofylline (LSF), a synthetic methylxanthine and an active metabolite of pentoxifylline, has emerged as a significant small molecule with potent anti-inflammatory and cytoprotective properties.[1][2] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Lisofylline's role as a cytokine inhibitor. We will delve into its primary signaling targets, including the Interleukin-12 (IL-12)/STAT4 axis and the p38 MAPK pathway, and explore its unique ability to preserve mitochondrial function in the face of pro-inflammatory insults.[3][4][5] This document is designed for researchers and drug development professionals, offering not only a deep mechanistic overview but also detailed, field-proven experimental protocols for evaluating LSF's efficacy. The guide follows a logical progression from molecular mechanism to practical application, providing a self-validating framework for investigating LSF and its analogs.

Introduction to Lisofylline (LSF)

Lisofylline, chemically known as 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a small molecule that has garnered substantial interest for its targeted anti-inflammatory activities.[6] Unlike broad-spectrum immunosuppressants, LSF exhibits a more nuanced mechanism of action, positioning it as a promising candidate for conditions characterized by excessive inflammation and cytokine-mediated tissue damage, such as type 1 diabetes, sepsis, and acute respiratory distress syndrome (ARDS).[7][8] Early investigations demonstrated its ability to block the release of pro-inflammatory cytokines, protect pancreatic β-cells from autoimmune destruction, and mitigate oxidative tissue injury.[4][9] Its therapeutic potential lies in its capacity to disrupt specific inflammatory signaling cascades without causing global immune suppression.

Core Mechanisms of Cytokine Inhibition

LSF's anti-inflammatory effects are not attributed to a single mode of action but rather to a multi-pronged approach targeting key nodes in inflammatory signaling pathways.

Primary Target: The IL-12/STAT4 Signaling Axis

A cornerstone of LSF's mechanism is its potent inhibition of the Interleukin-12 (IL-12) signaling pathway. IL-12 is a critical cytokine that drives the differentiation of naive T-cells into Th1 cells, which are heavily implicated in autoimmune responses. Upon binding to its receptor, IL-12 activates the Janus kinase (JAK) family, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 4 (STAT4).[3] Activated STAT4 translocates to the nucleus and promotes the transcription of pro-inflammatory genes, most notably Interferon-gamma (IFN-γ).

Lisofylline directly interferes with this cascade by inhibiting the activation of STAT4.[1][3] This blockade prevents the downstream production of IFN-γ, a key mediator of inflammation and cellular damage in autoimmune diseases.[8][10] The interruption of this specific pathway is a primary contributor to LSF's ability to prevent autoimmune diabetes in non-obese diabetic (NOD) mice.[3][8]

Modulation of p38 MAP Kinase Pathway

LSF has also been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5] This pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-1β. In models of diabetic nephropathy, LSF was found to reduce the phosphorylation of p38 MAPK in human mesangial cells exposed to high glucose and angiotensin II.[5] By dampening the p38 MAPK pathway, LSF further reduces the expression of downstream inflammatory and fibrotic proteins, suggesting a broader anti-inflammatory profile beyond Th1-mediated immunity.

Preservation of Mitochondrial Function

A critical, cytoprotective mechanism of LSF is its ability to support mitochondrial health. Pro-inflammatory cytokines can impair mitochondrial metabolism, leading to reduced ATP production, increased oxidative stress, and ultimately, apoptosis.[4][11] In pancreatic β-cells, a combination of cytokines (IL-1β, TNF-α, IFN-γ) was shown to reduce mitochondrial activity and insulin secretion.[4] Simultaneous treatment with LSF restored mitochondrial membrane potential, metabolic activity (as measured by MTT assay), and insulin secretion to near-normal levels.[4][11] This suggests that LSF protects cells not just by blocking the initial inflammatory signal, but also by bolstering the cell's resilience to cytokine-induced metabolic stress.

Experimental Protocols for Assessing LSF Efficacy

To validate the cytokine-inhibitory effects of Lisofylline, a series of well-controlled in vitro experiments are essential. The following protocols provide a robust framework for this assessment.

In Vitro Model: Cytokine Challenge in INS-1 Pancreatic β-Cells

This protocol establishes a model of cytokine-induced dysfunction in the rat insulinoma cell line INS-1, which is an excellent system for studying β-cell viability and function.[4]

-

Objective: To assess LSF's ability to protect INS-1 cells from cytokine-mediated damage.

-

Methodology:

-

Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Maintain at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed cells in 96-well plates (for viability assays) or 24-well plates (for supernatant collection for ELISA) at a density that allows them to reach ~80% confluency at the time of treatment.

-

LSF Pre-treatment: Prepare a stock solution of Lisofylline in sterile PBS or culture medium. One hour prior to cytokine exposure, replace the medium with fresh medium containing various concentrations of LSF (e.g., 10, 50, 100, 200 µg/mL) or a vehicle control.

-

Causality Insight: Pre-treatment allows LSF to enter the cells and be available to act on signaling pathways immediately upon cytokine stimulation.

-

-

Cytokine Stimulation: Add a "cytokine cocktail" consisting of recombinant IL-1β, TNF-α, and IFN-γ to the wells.[4][12] Final concentrations should be pre-determined through titration to induce a sub-maximal toxic effect (e.g., 40-50% cell death).

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Endpoint Analysis:

-

Supernatant Collection: Carefully collect the culture supernatant for cytokine analysis via ELISA (see Protocol 3.2). Store at -80°C.

-

Viability Assay: Assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.[4] Alternatively, use a LIVE/DEAD fluorescence assay.

-

Signaling Analysis: For Western blotting, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) post-cytokine stimulation to capture peak phosphorylation events.

-

-

Quantifying Cytokine Inhibition: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details a sandwich ELISA for quantifying a specific cytokine (e.g., IFN-γ, a downstream product of STAT4 activation, or TNF-α) in the collected cell culture supernatants. This provides direct evidence of LSF's inhibitory action.[13][14]

-

Methodology:

-

Coating: Dilute a purified anti-cytokine capture antibody in a coating buffer and add 100 µL to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution, wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature (RT).

-

Sample Incubation: Wash the plate 3 times. Add 100 µL of collected cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at RT.

-

Self-Validation: The standard curve is critical. It ensures that the measurements of the unknown samples are within the linear, quantifiable range of the assay.[15]

-

-

Detection Antibody: Wash the plate 3 times. Add 100 µL of a biotinylated anti-cytokine detection antibody (recognizing a different epitope than the capture antibody) to each well. Incubate for 1 hour at RT.

-

Enzyme Conjugation: Wash the plate 3 times. Add 100 µL of Streptavidin-Horseradish Peroxidase (S-HRP) conjugate. Incubate for 30 minutes at RT in the dark.

-

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. A blue color will develop.

-

Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

-

Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

-

Assessing Downstream Signaling: Western Blot for Phospho-STAT4

This protocol directly measures the phosphorylation state of STAT4, providing mechanistic proof of LSF's action on its primary target.

-

Objective: To determine if LSF inhibits IL-12-induced phosphorylation of STAT4.

-

Methodology:

-

Cell Treatment & Lysis: Culture and treat cells (e.g., primary T-cells or a responsive cell line) with LSF and/or IL-12 as described in 3.1, but for shorter durations (e.g., 0, 5, 15, 30 minutes). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Causality Insight: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of signaling proteins like STAT4.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT4 (p-STAT4).

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT4 and a loading control like β-actin or GAPDH.

-

Data Presentation and Interpretation

Quantitative Cytokine Analysis (ELISA)

Summarize the ELISA results in a table. Calculate the concentration of the cytokine in each sample by interpolating its OD value from the standard curve. The IC₅₀ (the concentration of LSF that causes 50% inhibition of cytokine production) can be calculated using non-linear regression analysis.

| Treatment Group | LSF Conc. (µg/mL) | Mean [IFN-γ] (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 0 | 1520 ± 85 | 0% |

| Cytokine Cocktail | 0 | 1520 ± 85 | 0% |

| + LSF | 10 | 1210 ± 60 | 20.4% |

| + LSF | 50 | 750 ± 45 | 50.7% |

| + LSF | 100 | 340 ± 30 | 77.6% |

| + LSF | 200 | 150 ± 22 | 90.1% |

Table 1: Example data presentation for an ELISA experiment measuring IFN-γ inhibition by Lisofylline.

Western Blot Analysis

Quantify the band intensity from Western blots using densitometry software. Normalize the p-STAT4 signal to the total STAT4 signal to account for any minor variations in protein loading.

| Treatment Group | Time (min) | Relative p-STAT4 / Total STAT4 Ratio |

| Vehicle Control | 15 | 0.05 |

| IL-12 | 15 | 1.00 (Normalized) |

| IL-12 + LSF (100 µg/mL) | 15 | 0.25 |

Table 2: Example data presentation for a Western Blot experiment analyzing STAT4 phosphorylation.

In Vivo Correlates and Therapeutic Implications

The in vitro mechanisms of LSF are strongly supported by preclinical in vivo data. In the non-obese diabetic (NOD) mouse model of autoimmune diabetes, administration of LSF suppressed IFN-γ production, reduced immune cell infiltration into pancreatic islets, and significantly prevented the onset of diabetes.[8] LSF has also been shown to protect pancreatic β-cells from damage and maintain their insulin-secreting capabilities.[6][8]

Despite this promising preclinical data, clinical translation has faced challenges. Some clinical trials for conditions like ARDS were stopped for futility.[10] Pharmacokinetic studies in rats suggest that inflammatory states can significantly alter LSF's distribution and that achieving sustained serum concentrations above the IC₅₀ for cytokine inhibition may be a critical factor for clinical success.[16] This highlights the importance of optimizing dosing and delivery methods for future clinical investigations.

Conclusion and Future Directions

Lisofylline is a targeted anti-inflammatory agent that primarily functions by inhibiting the IL-12/STAT4 signaling axis and modulating the p38 MAPK pathway. Its unique cytoprotective effects, mediated through the preservation of mitochondrial function, further underscore its therapeutic potential. The experimental frameworks provided in this guide offer a robust methodology for the continued investigation of LSF and its next-generation analogs.

Future research should focus on:

-

Developing LSF analogs with improved oral bioavailability and pharmacokinetic profiles.[6]

-

Exploring combination therapies where LSF can be used to mitigate the cytokine-related toxicities of other treatments, such as high-dose IL-2 cancer therapy.[17]

-

Further elucidating its impact on other immune cell types and signaling pathways to fully map its mechanism of action.

By leveraging a deep mechanistic understanding and rigorous experimental validation, the full therapeutic potential of Lisofylline as a precision cytokine inhibitor can be realized.

References

-

Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes. Annals of the New York Academy of Sciences. Available at: [Link]

-

Lisofylline. Wikipedia. Available at: [Link]

-

What is Lisofylline used for? Patsnap Synapse. Available at: [Link]

-

Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. PubMed. Available at: [Link]

-

Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism. Endocrinology | Oxford Academic. Available at: [Link]

- US8481580B2 - Lisofylline analogs and methods for use. Google Patents.

-

The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. PubMed. Available at: [Link]

-

Lisofylline: a potential lead for the treatment of diabetes. PubMed. Available at: [Link]

-

The novel anti-inflammatory agent lisofylline prevents autoimmune diabetic recurrence after islet transplantation. PubMed. Available at: [Link]

-

Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. PubMed. Available at: [Link]

-

Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. PubMed. Available at: [Link]

-

Prospective randomized trial of lisofylline for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. PubMed. Available at: [Link]

-

(Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002). SciSpace. Available at: [Link]

-

Rutgers Leads Clinical Trial of Drug to Prevent Cytokine Storms in COVID-19 Patients. Rutgers University. Available at: [Link]

-

Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. Available at: [Link]

-

Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. PubMed. Available at: [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. Available at: [Link]

-

Lisofylline - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

Cytokine storm trials - Methodology. Houston Methodist. Available at: [Link]

-

Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. PubMed. Available at: [Link]

-

Cytokine storm treatment goes to trial in COVID-19. Drug Discovery News. Available at: [Link]

Sources

- 1. Lisofylline - Wikipedia [en.wikipedia.org]

- 2. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]

- 3. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8481580B2 - Lisofylline analogs and methods for use - Google Patents [patents.google.com]

- 7. What is Lisofylline used for? [synapse.patsnap.com]

- 8. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. academic.oup.com [academic.oup.com]

- 12. (Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen | 60 Citations [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prospective randomized trial of lisofylline for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Lisofylline: A Modulator of Mitochondrial Metabolism in Cellular Stress and Disease

An In-depth Technical Guide

Abstract

Lisofylline (LSF), a synthetic methylxanthine derivative, has been historically investigated for its anti-inflammatory properties, particularly in the context of autoimmune and inflammatory diseases.[1] Emerging evidence, however, points towards a more nuanced mechanism of action centered on the preservation and promotion of mitochondrial metabolism, especially under conditions of cytotoxic stress induced by pro-inflammatory cytokines.[2][3] This technical guide provides an in-depth exploration of the effects of lisofylline on mitochondrial function. We will dissect the key experimental findings that form the basis of our current understanding, present detailed, field-proven protocols for investigating these effects, and propose a signaling pathway to frame future research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the mitochondrial-protective effects of lisofylline.

Introduction to Lisofylline and Its Bioactivity

Lisofylline, or 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a small molecule originally developed to mitigate the toxic effects of cancer chemotherapy.[1] Its primary characterization has been as an anti-inflammatory agent that inhibits the production and action of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4] Mechanistically, LSF has been shown to inhibit the generation of phosphatidic acid, a key lipid second messenger in inflammatory signaling.[1]

These properties have positioned LSF as a potential therapeutic for autoimmune disorders, most notably Type 1 diabetes, where cytokine-mediated destruction of pancreatic β-cells is a central pathological event.[1][4] While the systemic anti-inflammatory effects are significant, compelling research indicates a direct, cytoprotective role at the subcellular level, specifically by bolstering mitochondrial function in the face of inflammatory assault.[2][5] More recent studies have also linked LSF to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, suggesting a direct link to metabolic control pathways.[6]

The Core Mechanism: Lisofylline's Protective Effect on Mitochondrial Metabolism

The mitochondrion is a critical organelle that governs not only cellular energy production but also the regulation of cell viability and apoptosis. In inflammatory states, a barrage of pro-inflammatory cytokines can inflict severe damage on mitochondria, leading to a decline in metabolic activity, a loss of mitochondrial membrane potential (ΔΨm), reduced ATP synthesis, and ultimately, cell death.[5] The primary evidence for LSF's mitochondrial effects comes from studies on insulin-secreting pancreatic β-cells (INS-1 cell line) exposed to a cocktail of cytotoxic cytokines (IL-1β, TNF-α, and IFN-γ).[2][3]

In these studies, cytokine exposure led to a predictable decline in mitochondrial function and cell health. The simultaneous application of lisofylline, however, reversed these detrimental effects, restoring mitochondrial activity and ensuring cell survival.[2][3] This suggests that LSF's protective mechanism is not merely the systemic suppression of cytokines, but an intrinsic enhancement of the mitochondria's resilience to stress.

Key Experimental Findings

The protective effects of Lisofylline on cytokine-stressed pancreatic β-cells are multifaceted, impacting metabolic activity, mitochondrial integrity, and cellular function.

-

Restoration of Metabolic Activity: Cytokine treatment significantly reduces the metabolic activity of INS-1 cells, as measured by the MTT assay. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan is dependent on the cellular pool of reducing equivalents (NADH and FADH2), which are primarily generated by mitochondrial activity.[5] LSF not only prevented the cytokine-induced decrease in MTT metabolism but also stimulated it in healthy, unstressed cells.[3][5]

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis. A loss of this potential is a hallmark of mitochondrial dysfunction and a commitment point for apoptosis. Cytokine exposure causes a marked depolarization of the mitochondrial membrane, while LSF treatment maintains a hyperpolarized state, indicative of healthy, functional mitochondria.[2][5]

-

Sustained Cellular Energy Levels and Function: By preserving mitochondrial integrity and metabolic flux, LSF ensures the continued production of ATP. This restoration of intracellular ATP levels directly translates to the preservation of the cell's primary function—in the case of INS-1 cells, glucose-stimulated insulin secretion.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on INS-1 cells, demonstrating the protective effects of Lisofylline against cytokine-induced damage.[2][3]

| Parameter Measured | Control Condition | Cytokine Treatment | Cytokine + Lisofylline Treatment | Lisofylline Alone |

| MTT Metabolism | Normalized to 100% | Significant Reduction | Restored to Control Levels | Increased vs. Control |

| Mitochondrial Potential | High (Hyperpolarized) | Low (Depolarized) | Restored to High Potential | High Potential |

| Intracellular ATP | Normal Levels | Significant Reduction | Restored to Normal Levels | Not Reported |

| Cell Viability | High (>98%) | Reduced (~60%) | Restored to High Viability | High Viability |

| Insulin Secretion | Normal Response | Significant Reduction | Restored to Normal Response | Increased vs. Control |

Proposed Signaling Pathway

The convergence of LSF's known anti-inflammatory effects, its recently identified role in AMPK activation, and its profound impact on mitochondrial metabolism suggests a cohesive signaling pathway. We propose that under inflammatory stress, LSF acts as a dual-function agent: it reduces the extrinsic inflammatory pressure while simultaneously activating intrinsic cellular programs that enhance mitochondrial fitness and stress resistance.

Caption: Proposed mechanism of Lisofylline's mitochondrial-protective effects.

Experimental Protocols for Assessing Mitochondrial Effects

To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for the core assays used to measure mitochondrial metabolism and function.

Protocol 1: Isolation of Mitochondria from Cultured Cells

Causality: To study mitochondrial function directly, without the confounding variables of other cellular processes, it is essential to isolate a pure and functionally intact mitochondrial fraction. This protocol uses differential centrifugation to separate organelles based on their size and density.[7][8]

Methodology: All steps should be performed at 4°C with pre-chilled buffers and equipment.

-

Cell Collection: Harvest cultured cells (e.g., 70-80% confluent T-75 flasks) by scraping into ice-cold PBS. Centrifuge at 600 x g for 5 minutes. Discard the supernatant.

-

Homogenization: Resuspend the cell pellet in 5 volumes of Mitochondrial Isolation Buffer (MIB: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Allow cells to swell on ice for 10 minutes.

-

Cell Lysis: Transfer the suspension to a Dounce homogenizer. Perform 15-20 gentle strokes with a tight-fitting pestle to lyse the plasma membranes while leaving mitochondria intact.

-

Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes to pellet the mitochondria.

-

Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation (10,000 x g for 15 minutes).

-

Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of appropriate assay buffer (e.g., Respiration Buffer) and determine the protein concentration using a BCA assay.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Causality: OCR is the most direct measure of oxidative phosphorylation and electron transport chain (ETC) activity. By sequentially injecting specific ETC inhibitors and uncouplers, one can dissect different components of mitochondrial respiration. This protocol describes a plate-based assay using a phosphorescent oxygen-sensing probe.[9][10][11]

Caption: Workflow for a mitochondrial stress test to measure OCR.

Methodology:

-

Plate Cells: Seed cells in a compatible microplate (e.g., Seahorse XF96 or a standard 96-well plate for other systems) and allow them to adhere overnight.

-

Treatment: The next day, replace the medium with fresh assay medium containing the desired concentrations of Lisofylline and/or cytokine stressors. Incubate for the desired duration.

-

Assay Preparation: Prior to the assay, wash and replace the medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate in a CO2-free incubator at 37°C for 1 hour.

-

Run Assay: Place the plate in the instrument (e.g., Seahorse XF Analyzer). Follow the instrument's prompts to calibrate and begin the measurement protocol, which will involve automated injections of the following compounds:

-

Port A (Oligomycin): Inhibits ATP synthase (Complex V), revealing OCR due to proton leak. The decrease from basal OCR represents ATP-linked respiration.

-